molecular formula C7H6Br2O B1589865 2,3-Dibromoanisole CAS No. 95970-22-2

2,3-Dibromoanisole

Cat. No. B1589865
CAS RN: 95970-22-2
M. Wt: 265.93 g/mol
InChI Key: KMUOJHYDIKYRQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Dibromoanisole consists of a benzene ring with two bromine atoms and one methoxy group attached . The average mass is 265.930 Da and the monoisotopic mass is 263.878540 Da .


Physical And Chemical Properties Analysis

2,3-Dibromoanisole has a molecular formula of C7H6Br2O, an average mass of 265.930 Da, and a monoisotopic mass of 263.878540 Da .

Scientific Research Applications

Environmental Fate and Phytovolatilization

2,4-Dibromoanisole (a structural analog of 2,3-Dibromoanisole) has been studied for its environmental fate, particularly its volatilization and bioaccumulation in rice plants. These studies have shown that dibromoanisoles like 2,4-DBA have a strong tendency for volatilization and can accumulate significantly in aboveground rice tissues. Phytovolatilization, where plants release these compounds into the atmosphere, is an important pathway in their global cycle (Zhang et al., 2020).

Synthesis and Chemical Applications

2,3-Dibromoanisole is also explored in the context of organic synthesis and chemical processes. For example, it's involved in the synthesis of various pharmaceuticals. An evaluation of catalytic systems for the synthesis of Lamotrigine, a medication, mentions the role of dibromoanisole derivatives in these processes (Leitch et al., 2017).

Marine Ecology and Contaminants

In marine ecology, dibromoanisoles are studied for their occurrence and impact. For instance, polybrominated anisoles, including dibromoanisoles, have been detected in marine fish and shellfish, indicating their presence as environmental contaminants in marine ecosystems (Watanabe et al., 1983).

Toxicology and Health Safety

The toxicological profile of dibromoanisoles is a significant area of research. Studies involving related compounds, such as 2,3-dibromo-1-propanol, provide insights into the potential health hazards and carcinogenicity of brominated compounds, which can inform the safety assessments of substances like 2,3-Dibromoanisole (National Toxicology Program, 1993).

Photovoltaic Applications

Dibromoanisoles have applications in the field of organic photovoltaics. For instance, 4-bromoanisole, a compound related to 2,3-Dibromoanisole, has been utilized to improve the morphology of organic photovoltaic devices, highlighting its potential in renewable energy technologies (Liu et al., 2012).

Safety and Hazards

While specific safety data for 2,3-Dibromoanisole is not available, general precautions for handling similar brominated organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2-dibromo-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUOJHYDIKYRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474715
Record name 2,3-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromoanisole

CAS RN

95970-22-2
Record name 1,2-Dibromo-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95970-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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